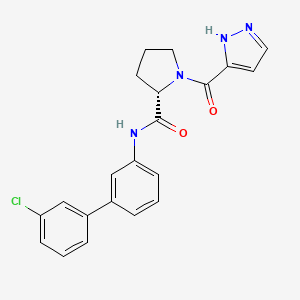

N-(3'-chlorobiphenyl-3-yl)-1-(1H-pyrazol-3-ylcarbonyl)-L-prolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to N-(3'-chlorobiphenyl-3-yl)-1-(1H-pyrazol-3-ylcarbonyl)-L-prolinamide, often involves multistep chemical reactions. These processes may start with the condensation of specific phenyl and proline derivatives under basic conditions, followed by amidation reactions involving reagents like SOCl2 and amines. The synthesis yields can vary, indicating the need for optimization in reaction conditions and reagent selection to achieve high purity and yield of the desired compound (Osinubi et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds like N-(3'-chlorobiphenyl-3-yl)-1-(1H-pyrazol-3-ylcarbonyl)-L-prolinamide is characterized using techniques such as X-ray crystallography, NMR, and computational methods like DFT (Density Functional Theory). These analyses reveal the compound's geometric configuration, bond lengths, angles, and electronic properties. Frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provide insights into the compound's reactivity and stability (Sivakumar et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of N-(3'-chlorobiphenyl-3-yl)-1-(1H-pyrazol-3-ylcarbonyl)-L-prolinamide is influenced by its functional groups. The presence of the pyrazole ring and prolinamide moiety may allow for various chemical transformations, including nucleophilic substitutions and addition reactions. These reactions can modify the compound's structure, leading to derivatives with different properties and potential applications (Kariuki et al., 2021).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for its application in different domains. These properties are determined by the compound's molecular structure and intermolecular forces. For example, the presence of the chlorobiphenyl group can impact the compound's hydrophobicity and solubility in organic solvents (Prabhudeva et al., 2017).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are defined by the compound's functional groups. The pyrazole ring may exhibit basic properties, while the prolinamide part could contribute to the compound's acidity through the amide hydrogen. These properties are essential for understanding the compound's behavior in different chemical environments and its potential interactions with biological molecules (Suter et al., 2000).

Aplicaciones Científicas De Investigación

Enantioselective Catalysis

L-prolinamide derivatives, including compounds structurally related to N-(3'-chlorobiphenyl-3-yl)-1-(1H-pyrazol-3-ylcarbonyl)-L-prolinamide, have been identified as active catalysts in direct aldol reactions. These reactions, pivotal in organic synthesis, have been enhanced in terms of enantioselectivity through the use of such catalysts. Notably, the amide N-H and terminal hydroxyl groups in these catalysts form hydrogen bonds with substrates, reducing activation energy and improving enantioselectivity. This strategy highlights a novel approach in designing organic catalysts for asymmetric aldol reactions and related transformations (Tang et al., 2004).

Organocatalysis

L-proline and its derivatives, such as substituted prolinamides, serve as efficient organocatalysts in various reactions. Over recent years, their immobilization techniques have been refined, emphasizing their application, recoverability, and reusability. This review focuses on the significant advancements in employing L-proline and proline-derivatives as recyclable organocatalysts, marking a critical step in sustainable chemical processes (Gruttadauria, Giacalone, & Noto, 2008).

Anticancer Activities

Substituted N-(4′-nitrophenyl)-l-prolinamides, sharing a structural motif with N-(3'-chlorobiphenyl-3-yl)-1-(1H-pyrazol-3-ylcarbonyl)-L-prolinamide, exhibit significant in vitro anticancer activities. The synthesis of these compounds and their cytotoxicities against various human carcinoma cell lines have been investigated, revealing potential as broad-spectrum anti-cancer agents. This study underscores the therapeutic promise of prolinamides in oncology, inviting further research into their mechanism of action and efficacy in cancer treatment (Osinubi et al., 2020).

Propiedades

IUPAC Name |

(2S)-N-[3-(3-chlorophenyl)phenyl]-1-(1H-pyrazole-5-carbonyl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O2/c22-16-6-1-4-14(12-16)15-5-2-7-17(13-15)24-20(27)19-8-3-11-26(19)21(28)18-9-10-23-25-18/h1-2,4-7,9-10,12-13,19H,3,8,11H2,(H,23,25)(H,24,27)/t19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETBYFWVOJUZDB-IBGZPJMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=NN2)C(=O)NC3=CC=CC(=C3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)C2=CC=NN2)C(=O)NC3=CC=CC(=C3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5591504.png)

![9-(5-fluoro-2-pyrimidinyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5591508.png)

![4-[4-(butylsulfonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5591520.png)

![7,7'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(2-oxo-2H-chromene-3-carboxylic acid)](/img/structure/B5591537.png)

![N-[rel-(3R,4S)-1-cyclopentyl-4-cyclopropyl-3-pyrrolidinyl]-4-(1H-imidazol-1-yl)butanamide dihydrochloride](/img/structure/B5591542.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5591552.png)

![N,N-diallyl-5,6,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5591581.png)

![N-(2-chloro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5591601.png)